Enantiomeric Purity and Chiral Identity vs. (R)-N-Boc-3-Amino-3-phenylpropanoic acid
The (S)-enantiomer is distinguished from its (R)-counterpart (CAS 161024-80-2) by a specific optical rotation of -43 ± 2° (c=1, MeOH) . Commercial (S)-material is supplied with enantiomeric excess (ee) ≥98%, as verified by chiral HPLC . In peptide synthesis, using the incorrect enantiomer leads to diastereomeric products that exhibit different biological activity and may fail to crystallize or show altered pharmacokinetics .
| Evidence Dimension | Specific Optical Rotation and Enantiomeric Purity |
|---|---|
| Target Compound Data | [α]D20 = -43° ± 2° (c=1, MeOH); ee ≥98% |
| Comparator Or Baseline | (R)-N-Boc-3-Amino-3-phenylpropanoic acid (CAS 161024-80-2), [α]D20 = +43° ± 2° (c=1, MeOH) |
| Quantified Difference | Opposite sign of rotation; chiral HPLC resolution demonstrates baseline separation of enantiomers. |
| Conditions | Polarimetry in methanol at 20°C; Chiral HPLC analysis |
Why This Matters
Procurement of the correct enantiomer is mandatory for stereospecific syntheses; the (S)-form ensures desired 3D conformation in peptide-based therapeutics.
